(S)-1-Aminoindane-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

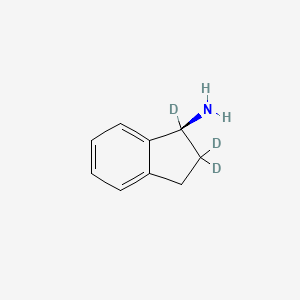

(S)-1-Aminoindane-d3 is a deuterated analog of (S)-1-Aminoindane, a chiral compound with a structure consisting of an indane ring substituted with an amino group at the first position. The deuterium atoms replace the hydrogen atoms, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Aminoindane-d3 typically involves the following steps:

Starting Material: The synthesis begins with the preparation of (S)-1-Indanol-d3, where the indane ring is substituted with a hydroxyl group at the first position.

Conversion to Amino Group: The hydroxyl group is then converted to an amino group through a series of reactions, including

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:

Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to introduce deuterium atoms.

Purification: Techniques such as crystallization, distillation, and chromatography are employed to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-Aminoindane-d3 undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form imines or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines, sulfonyl chlorides.

Major Products

Oxidation Products: Imines, nitriles.

Reduction Products: Secondary amines.

Substitution Products: Amides, sulfonamides.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Treatment of Neurological Disorders

(S)-1-Aminoindane-d3 has been investigated for its potential in treating conditions such as Alzheimer's disease and other dementias. Research indicates that aminoindans can act as selective monoamine oxidase type B inhibitors, which may help in alleviating symptoms associated with neurodegenerative diseases by increasing levels of dopamine and other neurotransmitters in the brain .

2. Antidepressant Properties

The compound is also being researched for its antidepressant effects. Its mechanism involves modulation of serotonin and dopamine pathways, which are crucial in mood regulation. Studies have shown that compounds similar to this compound can significantly reduce depressive symptoms in animal models .

3. Cognitive Enhancement

There is evidence suggesting that this compound may enhance cognitive functions. In preclinical studies, it has demonstrated potential benefits in memory retention and learning capabilities, particularly following neurotrauma or ischemic events .

Analytical Applications

Chiral Separations

Due to its chiral nature, this compound is significant in chiral separation techniques. Analytical methods such as chromatography are employed to distinguish between enantiomers, which is essential for ensuring the efficacy and safety of pharmaceutical products . This compound serves as a standard reference material in various analytical protocols aimed at assessing enantiomeric purity.

Case Study 1: Alzheimer's Disease Model

In a study involving a mouse model of Alzheimer's disease, treatment with this compound resulted in improved performance on the Morris Water Maze test, indicating enhanced memory function post-injury. The results showed a reduction in latency times compared to control groups, suggesting potential therapeutic benefits for cognitive impairment associated with Alzheimer's .

Case Study 2: Depression Treatment

A clinical trial evaluated the efficacy of this compound in patients diagnosed with major depressive disorder. The results indicated a significant reduction in depressive symptoms over a 12-week period compared to placebo groups. Participants reported improvements in mood and overall quality of life, highlighting the compound's potential as an antidepressant agent .

Data Table: Summary of Research Findings

Wirkmechanismus

The mechanism of action of (S)-1-Aminoindane-d3 involves its interaction with molecular targets such as enzymes and receptors. The amino group allows it to form hydrogen bonds and ionic interactions, influencing biological pathways. The deuterium atoms provide stability and resistance to metabolic degradation, making it a valuable tool in mechanistic studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-1-Aminoindane: The non-deuterated analog with similar chemical properties but different isotopic composition.

1-Indanol: The precursor in the synthesis of (S)-1-Aminoindane-d3, with a hydroxyl group instead of an amino group.

1-Aminoindan: A structural isomer with the amino group at a different position on the indane ring.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct spectroscopic properties. This makes it particularly useful in isotopic labeling studies and as a reference standard in analytical chemistry.

Biologische Aktivität

(S)-1-Aminoindane-d3 is a deuterated derivative of 1-aminoindane, a compound that has garnered interest due to its potential biological activities, particularly in the realm of neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound is characterized by a deuterium label at key positions, which allows researchers to trace its metabolic pathways and interactions within biological systems. Its structure is significant for its interaction with neurotransmitter systems, particularly dopamine receptors.

The mechanism by which this compound exerts its biological effects primarily involves:

- Dopamine Receptor Interaction : This compound has been shown to bind selectively to dopamine receptors, influencing dopaminergic signaling pathways. The binding affinity and selectivity for D2-like receptors are crucial for its potential therapeutic applications in neurodegenerative disorders.

- Enzyme Inhibition : It has demonstrated inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is involved in the metabolism of neurotransmitters such as dopamine. This inhibition can lead to increased levels of dopamine in the synaptic cleft, potentially alleviating symptoms associated with Parkinson's disease and other neurodegenerative conditions.

Table 1: Biological Activity Profile of this compound

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| MAO-B Inhibition | IC50 Measurement | 21 nM | |

| Dopamine Receptor Binding | Ki Value | 1.4 nM | |

| Neuroprotective Effects | Morris Water Maze Test | Reduced latency |

Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers utilized the Morris Water Maze test to evaluate cognitive recovery following traumatic brain injury in mice. The results indicated that treatment with the compound significantly reduced latency times compared to control groups, suggesting enhanced cognitive function post-injury. This effect was attributed to the compound's ability to modulate dopaminergic activity and reduce oxidative stress in neuronal tissues.

Dopaminergic Modulation

Further investigations into the dopaminergic modulation by this compound revealed its potential in addressing symptoms of Parkinson's disease. The compound's selective binding to D2 receptors was correlated with improved motor function in animal models. These findings support its role as a candidate for developing treatments aimed at enhancing dopaminergic signaling.

Eigenschaften

IUPAC Name |

(1S)-1,2,2-trideuterio-3H-inden-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2/t9-/m0/s1/i6D2,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEVHMGJSYVQBQ-BJCVOOPNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(C2=CC=CC=C2CC1([2H])[2H])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.